4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Chemical Structure: The compound features a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The sulfonamide nitrogen is connected to a piperidin-4-ylmethyl group, which is further substituted with a pyridin-2-yl moiety at the piperidine nitrogen (Fig. 1).
Molecular Formula: C₁₈H₂₂FN₃O₂S.
Molecular Weight: 363.45 g/mol.
Key Properties:
- CAS Number: 1234876-18-4.
- SMILES:
Fc1ccc(c(c1)C)S(=O)(=O)NCC1CCN(CC1)c1ccccn1. - Synthesis: Available commercially for research use, with a reported purity validated via UPLC/MS and NMR .
Its design integrates fluorinated aromatic systems and heterocyclic amines, which are common motifs in drug discovery for enhancing bioavailability and target affinity.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c1-14-12-16(19)5-6-17(14)25(23,24)21-13-15-7-10-22(11-8-15)18-4-2-3-9-20-18/h2-6,9,12,15,21H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMNHGWRMTNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, with the CAS number 1234876-18-6, is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a fluorinated aromatic ring and a piperidine moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FN3O2S, with a molecular weight of 363.5 g/mol. The structure consists of a benzenesulfonamide backbone substituted with a 4-fluoro and a 2-methyl group, along with a piperidine linked to a pyridine ring. This unique arrangement suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of sulfonamides can inhibit the proliferation of various cancer cell lines. For instance, compounds containing similar structural motifs have demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer (HepG2) cells .
- Antibacterial and Antifungal Properties : Sulfonamides are traditionally known for their antibacterial effects. Recent investigations into related compounds have revealed promising activity against Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anticancer Activity
A study conducted on sulfonamide derivatives found that certain compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines. For example, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines, highlighting the potential for further development into anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 85.0 |
| Breast Cancer (MDA-MB-231) | 70.0 |
| Ovarian Adenocarcinoma | 95.0 |
Antibacterial Activity
In vitro studies on related compounds indicate that they possess significant antibacterial properties. One study reported minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial efficacy .
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar sulfonamides are known to inhibit key enzymes involved in bacterial folate synthesis, leading to bacteriostatic effects.
- Induction of Apoptosis in Cancer Cells : Some studies suggest that certain structural features can trigger apoptotic pathways in malignant cells, enhancing their cytotoxicity.
- Interaction with Receptors : The presence of the piperidine and pyridine rings may facilitate interactions with various receptors or enzymes implicated in disease pathways.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of benzenesulfonamides have been shown to inhibit the activity of c-KIT, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GISTs) and melanoma .
Case Study: c-KIT Inhibition
A study demonstrated that compounds targeting c-KIT mutations significantly reduced tumor growth in GIST models. The specific mechanism involves blocking the ATP-binding site of the kinase, thereby impeding downstream signaling pathways crucial for tumor proliferation .
Neurological Applications
The piperidine moiety within the compound suggests potential applications in treating neurological disorders. Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine receptors, which are critical in conditions like depression and anxiety disorders .
Case Study: Serotonin Modulation
In preclinical trials, analogs of this compound were found to enhance serotonin receptor activity, leading to improved mood and reduced anxiety-like behaviors in animal models. This highlights the promise of sulfonamide derivatives in psychiatric pharmacotherapy .
Antimicrobial Properties
Research has also explored the antimicrobial properties of sulfonamide derivatives. The compound's structure allows it to interfere with bacterial folate synthesis, which is critical for DNA synthesis and cell division.
Case Study: Antibacterial Efficacy
In vitro studies have shown that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Modified Sulfonamides
Key Observations :
- Target Compound vs. Compound 15/16 : The target lacks the dihydrobenzofuran moiety present in Compounds 15–17, which may reduce off-target interactions with serotonin receptors. The fluorine atom in the target compound likely enhances metabolic stability compared to chlorine in Compound 15 .
- Target Compound vs. W-18 : W-18’s piperidinylidene scaffold and nitro group confer opioid-like activity, whereas the target’s pyridin-2-yl-piperidine and sulfonamide groups suggest divergent pharmacological targets (e.g., kinase or GPCR inhibition) .
Pyridine Positional Isomers
Table 2: Impact of Pyridine Substitution
Key Observations :
Fluorinated Sulfonamide Derivatives
Table 3: Fluorine Substitution Effects
Key Observations :
- Fluorine at the 4-position (target compound) may enhance aromatic ring electronegativity, improving membrane permeability compared to 3-fluoro analogs (Compound 10) .
- Unlike p-fluoro-isobutyrylfentanyl, the target compound’s sulfonamide linker and pyridine-piperidine system likely preclude opioid activity, emphasizing the role of backbone chemistry in target specificity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine-pyridine core via nucleophilic substitution or reductive amination (e.g., coupling 1-(pyridin-2-yl)piperidin-4-amine with a benzenesulfonamide precursor) .
- Step 2 : Introduction of the fluorinated benzenesulfonamide group using sulfonylation reactions under anhydrous conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm substitution patterns (e.g., fluorine coupling in F NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight and fragmentation patterns .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed using SHELX programs (e.g., SHELXL for refinement). Key parameters:
- Space group: Triclinic (common for asymmetric molecules) .
- Data Collection: Oxford Diffraction Xcalibur with Mo-Kα radiation ( Å).
- Refinement: Full-matrix least-squares on , addressing thermal displacement parameters and hydrogen bonding networks .
Q. How do computational studies predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into enzyme active sites (e.g., bacterial PPTases). Parameters:
- Grid box centered on catalytic residues, flexible side-chain adjustments .
- Scoring functions (e.g., Glide XP) rank binding affinities .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, analyzing RMSD and hydrogen bond persistence .
Q. What structure-activity relationship (SAR) trends are observed with substituent variations?
- Methodological Answer :
- Fluorine Position : Para-fluoro groups enhance metabolic stability and lipophilicity (logP comparison via HPLC) .
- Piperidine-Pyridine Linkage : N-methylation reduces steric hindrance, improving binding to hydrophobic enzyme pockets (IC assays vs. analogs) .
- Sulfonamide Group : Electron-withdrawing substituents (e.g., -CF) increase acidity, enhancing hydrogen bonding with catalytic residues (crystallographic data) .
Q. How are contradictory bioactivity results resolved across studies?
- Methodological Answer :
- Data Triangulation : Compare enzymatic assays (e.g., IC), cell-based viability tests, and computational predictions to identify outliers .
- Crystal Packing Effects : Analyze if polymorphic forms (e.g., triclinic vs. monoclinic) alter solubility or target engagement .
- Batch Variability : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation/byproduct interference .
Tables for Key Data
Table 1 : Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space Group | (triclinic) |
| (Å) | 13.6081, 14.5662, 14.7502 |
| (°) | 74.439, 69.077, 62.581 |
| (Å) | 2405.10 |
Table 2 : SAR Trends in Analogous Compounds
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Fluoro | ↑ Metabolic stability | |
| N-Methylpiperidine | ↓ Steric hindrance | |
| Trifluoromethyl | ↑ Enzyme binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
